((1S,2S)-2-Phenylcyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1S,2S)-2-Phenylcyclopropyl)methanamine is a chiral amine with a cyclopropyl ring substituted with a phenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-Phenylcyclopropyl)methanamine typically involves the cyclopropanation of styrene derivatives followed by amination. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate styrene, forming 2-phenylcyclopropane. This intermediate is then subjected to amination using reagents such as lithium aluminum hydride (LiAlH4) or other amine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, can be employed to ensure the desired stereochemistry is achieved .
Analyse Chemischer Reaktionen
Types of Reactions
((1S,2S)-2-Phenylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, and other derivatives.
Wissenschaftliche Forschungsanwendungen
((1S,2S)-2-Phenylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for specialty chemicals
Wirkmechanismus
The mechanism of action of ((1S,2S)-2-Phenylcyclopropyl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The cyclopropyl ring and phenyl group contribute to its binding affinity and specificity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with similar structural features but different functional groups, used in antimicrobial studies.
(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: Another chiral amine with a different ring structure, used in studies of reaction pathways with epoxides.
Uniqueness
((1S,2S)-2-Phenylcyclopropyl)methanamine is unique due to its cyclopropyl ring, which imparts strain and reactivity, and its phenyl group, which enhances its binding interactions. These features make it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H13N |
---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
[(1S,2S)-2-phenylcyclopropyl]methanamine |
InChI |
InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
ATTLDOZXPZCOGK-NXEZZACHSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]1C2=CC=CC=C2)CN |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.